3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide
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Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopentane ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentane ring formation: This can be synthesized through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the bromine atom or the carboxamide group.
Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could result in the replacement of the bromine atom with another functional group.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom and the carboxamide group could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide
- 3-(4-Fluoro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide
Uniqueness
The presence of the bromine atom in 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C10H15BrN4O |
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Molecular Weight |
287.16 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H15BrN4O/c1-13-10(9(12)16)3-2-8(4-10)15-6-7(11)5-14-15/h5-6,8,13H,2-4H2,1H3,(H2,12,16) |
InChI Key |
CMTNTNDLTTURPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=C(C=N2)Br)C(=O)N |
Origin of Product |
United States |
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